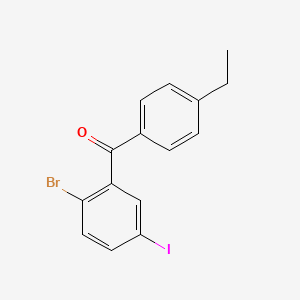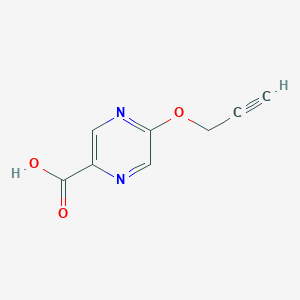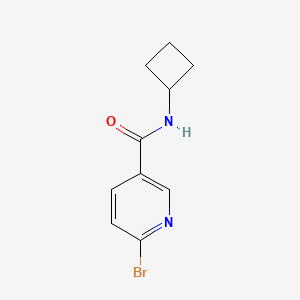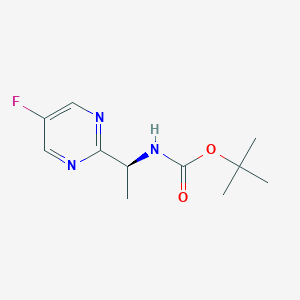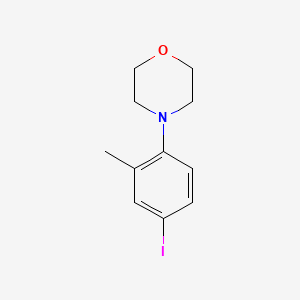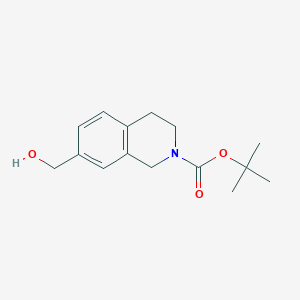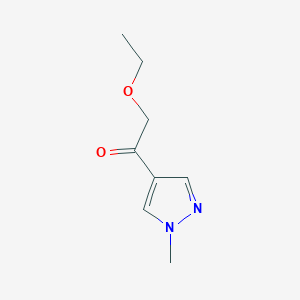![molecular formula C7H10ClNO B1396979 [1-(2-Furyl)cyclopropyl]amine hydrochloride CAS No. 1332529-60-8](/img/structure/B1396979.png)
[1-(2-Furyl)cyclopropyl]amine hydrochloride
Overview
Description
“[1-(2-Furyl)cyclopropyl]amine hydrochloride” is a chemical compound with the molecular formula C7H10ClNO . It is also known by its IUPAC name 1-(furan-2-yl)cyclopropan-1-amine;hydrochloride.
Synthesis Analysis
The synthesis of cyclopropylamine derivatives has been reported in several studies . One method involves the Curtius degradation of 1-Cyclopropylcyclopropanecarboxylic acid, which is accessible on a large scale from 1-bromo-1-cyclopropylcyclopropane . The product is then deprotected with hydrogen chloride in diethyl ether to yield the cyclopropylamine hydrochloride .Molecular Structure Analysis
The molecular structure of “[1-(2-Furyl)cyclopropyl]amine hydrochloride” consists of a cyclopropyl group attached to an amine and a furan ring . The molecular weight of the compound is 159.61 g/mol.Chemical Reactions Analysis
Cyclopropylamines are involved in various chemical reactions, including cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . They also participate in reactions involving the introduction of strained rings .Scientific Research Applications
Catalytic Reactions and Synthesis
Catalytic Enantioselective Reactions : The compound has been involved in catalytic reactions, where it serves as an intermediate or reactant. For example, intramolecular reactions of alkynes with furans catalyzed by PtCl2 have been studied, showing the formation of cyclopropyl platinacarbene complexes as key intermediates. This process highlights its utility in synthesizing complex organic structures, such as phenols, from simpler precursors (Martín‐Matute et al., 2003).
Biocatalytic Synthesis : The compound has been used in the biocatalytic synthesis of key building blocks for pharmaceutical agents, like ticagrelor, an anti-thrombotic agent. This showcases its role in the synthesis of medically relevant molecules through environmentally friendly and efficient biocatalytic methods (Hugentobler et al., 2016).
Chemical Properties and Reactions
Cyclopropanation Reactions : The compound has been implicated in the cyclopropanation of alkenes, indicating its utility in creating cyclopropane rings, a common structural motif in many bioactive molecules. These reactions proceed via carbene intermediates and are catalyzed by various transition metals, demonstrating the compound's versatility in synthetic organic chemistry (Miki et al., 2002).
Copper-promoted Reactions : The compound is involved in copper-promoted N-cyclopropylation reactions of anilines and amines, further emphasizing its role in the formation of cyclopropyl-containing compounds. This process allows for the efficient and selective synthesis of N-cyclopropyl derivatives, showcasing the compound's utility in diversifying amine functionalities (Bénard et al., 2010).
Future Directions
Cyclopropyl rings, such as the one in “[1-(2-Furyl)cyclopropyl]amine hydrochloride”, are increasingly being used in drug development . They have been found to be particularly important and desirable for the preparation of biologically active and pharmacologically relevant compounds . Therefore, the future research directions may involve exploring the potential applications of “[1-(2-Furyl)cyclopropyl]amine hydrochloride” in pharmaceutical and agrochemical industries.
properties
IUPAC Name |
1-(furan-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUNBOONUXNMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Furyl)cyclopropyl]amine hydrochloride | |
CAS RN |
1332529-60-8 | |
| Record name | Cyclopropanamine, 1-(2-furanyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



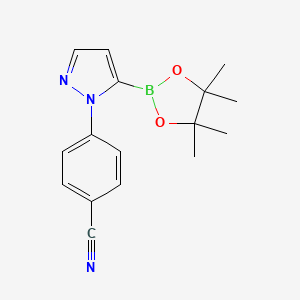
![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)
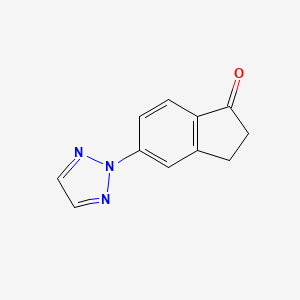

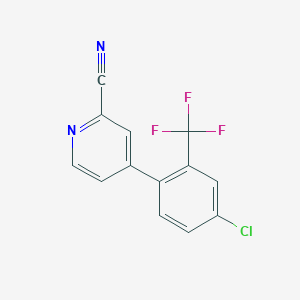
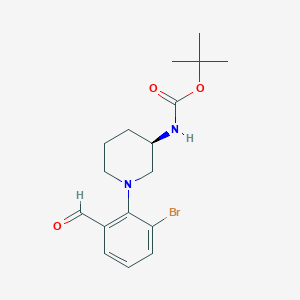
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)
